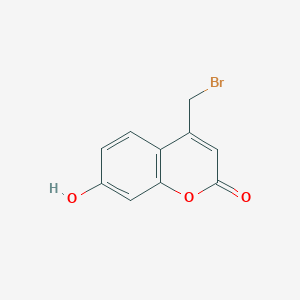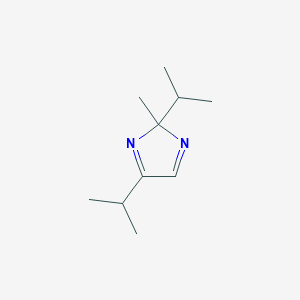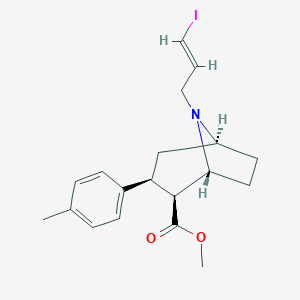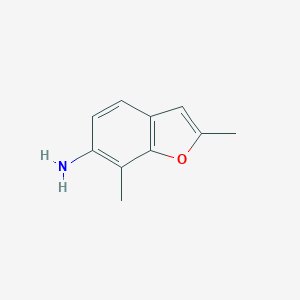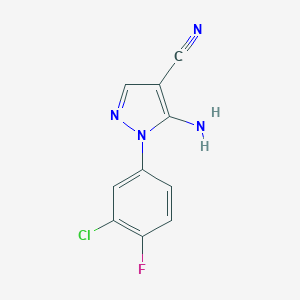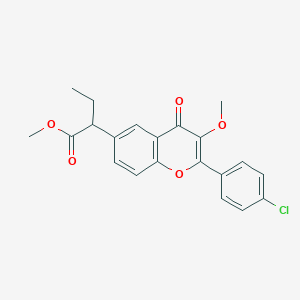
Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate, also known as Compound A, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of benzopyran derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Wirkmechanismus
The exact mechanism of action of Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A is not fully understood, but it is believed to exert its effects through the inhibition of various pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. Additionally, Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification responses in cells.
Biochemische Und Physiologische Effekte
Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A has been shown to exhibit a range of biochemical and physiological effects in various cell types and animal models. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A in lab experiments is its potent anti-inflammatory and analgesic effects, which can be useful in studying the mechanisms underlying chronic pain and inflammatory disorders. Additionally, its antitumor properties make it a promising candidate for the development of new chemotherapeutic agents. However, one of the limitations of using Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A. One area of interest is the development of new formulations or delivery methods that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A and its potential therapeutic applications in various fields of medicine. Finally, the development of new derivatives or analogs of Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A may lead to the discovery of even more potent and selective compounds with improved therapeutic profiles.
Synthesemethoden
Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A can be synthesized using a multistep process that involves the reaction of 4-chlorophenylacetic acid with ethyl acetoacetate to form 2-(4-chlorophenyl)-3-oxobutanoic acid ethyl ester. This intermediate is then subjected to a condensation reaction with 3-methoxy-4-hydroxybenzaldehyde to form the final product, Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A. The purity of the compound can be improved using various purification techniques, such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. It has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory disorders. Additionally, Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A has been shown to have antitumor properties and can induce apoptosis in cancer cells, making it a potential chemotherapeutic agent.
Eigenschaften
CAS-Nummer |
173469-85-7 |
|---|---|
Produktname |
Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate |
Molekularformel |
C21H19ClO5 |
Molekulargewicht |
386.8 g/mol |
IUPAC-Name |
methyl 2-[2-(4-chlorophenyl)-3-methoxy-4-oxochromen-6-yl]butanoate |
InChI |
InChI=1S/C21H19ClO5/c1-4-15(21(24)26-3)13-7-10-17-16(11-13)18(23)20(25-2)19(27-17)12-5-8-14(22)9-6-12/h5-11,15H,4H2,1-3H3 |
InChI-Schlüssel |
SRXXFXJDSOTFQL-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)Cl)C(=O)OC |
Kanonische SMILES |
CCC(C1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)Cl)C(=O)OC |
Synonyme |
4H-1-Benzopyran-6-acetic acid, 2-(4-chlorophenyl)-alpha-ethyl-3-methox y-4-oxo-, methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



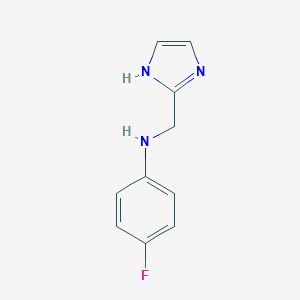
![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B67104.png)
![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B67105.png)
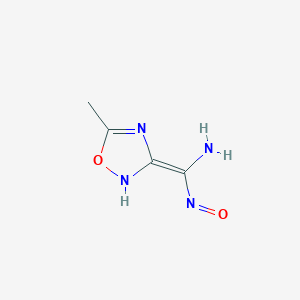
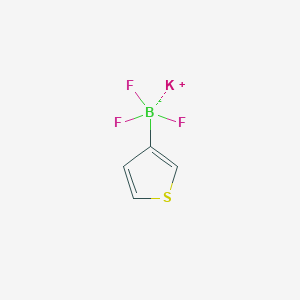

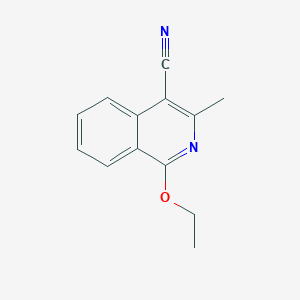
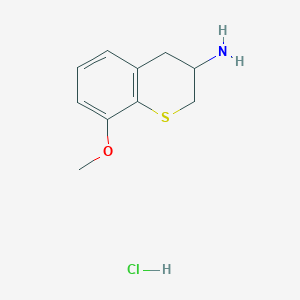
![Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)](/img/structure/B67121.png)
